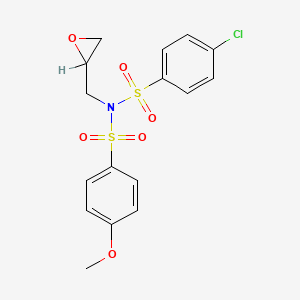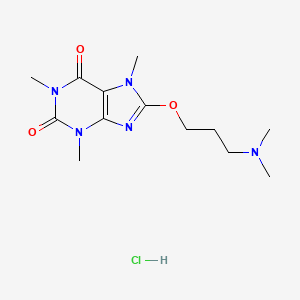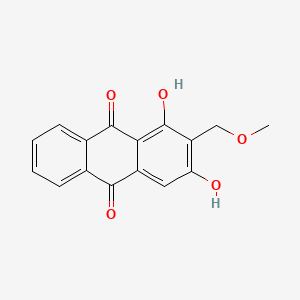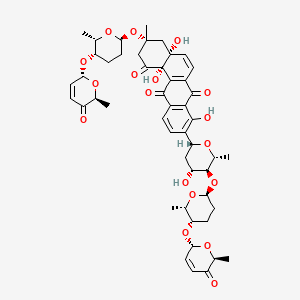
Vineomycin A1
描述
Vineomycin A1 is a bioactive compound produced by certain species of the genus Streptomyces. It is known for its antimicrobial, anticancer, and cytotoxic properties. This compound belongs to the family of anthracycline antibiotics, which are widely studied for their therapeutic potential .
科学研究应用
Vineomycin A1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying anthracycline antibiotics and their derivatives.
Biology: Investigated for its role in microbial interactions and secondary metabolite production.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Utilized in the development of new antibiotics and other therapeutic agents.
作用机制
Target of Action
Vineomycin A1 is a bioactive compound known for its potent inhibitory activity against collagen prolyl hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helices, which are essential for the structural integrity of various tissues in the body.
Mode of Action
It is known to inhibit the activity of collagen prolyl hydroxylase . By inhibiting this enzyme, this compound may interfere with the formation of collagen triple helices, potentially affecting the structural integrity of tissues.
Result of Action
The primary result of this compound’s action is the inhibition of collagen prolyl hydroxylase, which can lead to alterations in the structure and function of collagen-containing tissues . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the production of this compound has been observed in Streptomyces species isolated from Saharan soil , suggesting that certain environmental conditions may favor its biosynthesis.
生化分析
Biochemical Properties
Vineomycin A1 plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One of the key interactions is with collagen prolyl hydroxylase, an enzyme involved in the synthesis of collagen. This compound inhibits this enzyme, which can lead to a reduction in collagen synthesis . Additionally, this compound has been shown to interact with other biomolecules, including DNA and RNA, where it can intercalate between base pairs, disrupting the normal function of these nucleic acids .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . This compound also affects gene expression by binding to DNA and interfering with transcription processes. In bacterial cells, this compound disrupts cellular metabolism and inhibits cell division, leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves several key actions at the molecular level. It binds to DNA, causing structural changes that inhibit the replication and transcription processes . This binding can also lead to the formation of DNA adducts, which further disrupts cellular functions. Additionally, this compound inhibits the activity of certain enzymes, such as collagen prolyl hydroxylase, by binding to their active sites and preventing substrate interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . This metabolism can lead to the formation of active metabolites that contribute to the compound’s therapeutic effects. This compound also affects metabolic flux by inhibiting key enzymes involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins in the bloodstream, facilitating its delivery to target tissues . Once inside cells, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and RNA . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the nucleus, where it binds to DNA and interferes with transcription and replication processes . This compound may also be found in other organelles, such as the mitochondria, where it can disrupt cellular respiration and energy production . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Vineomycin A1 is typically produced through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using solvents like dichloromethane and techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The optimization of growth conditions, including temperature, pH, and nutrient supply, is crucial to maximize yield. The compound is then extracted and purified using industrial-scale chromatography and solvent extraction methods .
化学反应分析
Types of Reactions: Vineomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or reduce toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products are often derivatives with altered pharmacological properties .
相似化合物的比较
Adriamycin: Another anthracycline antibiotic with similar DNA intercalation properties.
Daunorubicin: Shares a similar mechanism of action and is used in cancer treatment.
Mitoxantrone: A synthetic anthracycline analog with reduced cardiotoxicity.
Uniqueness: Vineomycin A1 is unique due to its specific saccharide derivative bonded to carbon 40, which distinguishes it from other anthracyclines. This structural difference contributes to its distinct bioactivity and therapeutic potential .
属性
IUPAC Name |
(3R,4aR,12bS)-4a,8,12b-trihydroxy-9-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58O18/c1-22-30(50)9-13-37(60-22)64-33-11-15-39(62-24(33)3)66-46-26(5)59-35(19-32(46)52)27-7-8-28-41(43(27)54)44(55)29-17-18-48(57)21-47(6,20-36(53)49(48,58)42(29)45(28)56)67-40-16-12-34(25(4)63-40)65-38-14-10-31(51)23(2)61-38/h7-10,13-14,17-18,22-26,32-35,37-40,46,52,54,57-58H,11-12,15-16,19-21H2,1-6H3/t22-,23-,24-,25-,26+,32+,33-,34-,35+,37-,38-,39-,40-,46+,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSTYYHRDFATAQ-XURVNGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8C=CC(=O)C(O8)C)O)O)O)C)OC9C=CC(=O)C(O9)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C=CC(=O)[C@@H](O8)C)O)O)O)C)O[C@H]9C=CC(=O)[C@@H](O9)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78164-00-8 | |
| Record name | Vineomycin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078164008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vineomycin A1 from Streptomyces albogriseolus subsp. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


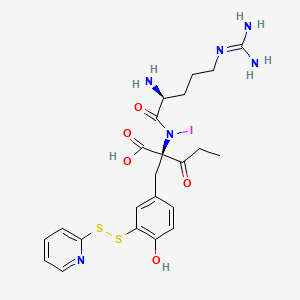

![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)
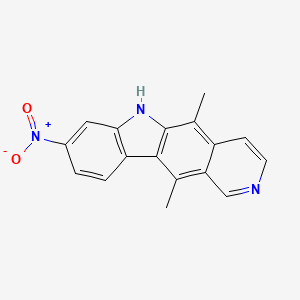
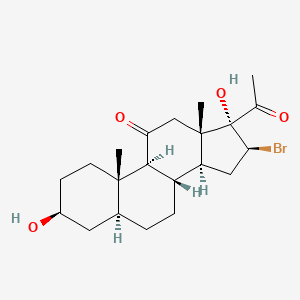


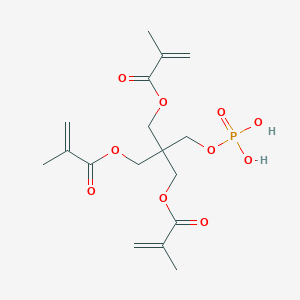


![6-amino-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol](/img/structure/B1202869.png)
